4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrF2NO2 |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrF2NO2/c10-4-5-2-1-3-6-7(5)13-9(14-6)15-8(11)12/h1-3,8H,4H2 |
InChI Key |
XXUFAJOCMYLZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole typically involves several steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
For industrial production, the process may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromomethyl group or the reduction of other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzo[d]oxazole scaffold is shared among several derivatives, but substituent variations significantly alter their properties:
Key Observations :
Physicochemical Properties
Notes:
- The difluoromethoxy group may lower the melting point compared to non-fluorinated analogues due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
